molecular formula C12H10N2S B12052888 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 51226-38-1

5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B12052888
CAS No.: 51226-38-1
M. Wt: 214.29 g/mol
InChI Key: AYMDAFMHIPIUQI-UHFFFAOYSA-N
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Description

5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using a Vilsmeier-Haack reagent prepared by adding phosphorus oxychloride (POCl₃) to a solution of dimethylformamide (DMF) in chloroform at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts alkylation using aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole has several applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential anticancer properties.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.

    Industry: This compound is used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism by which 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole exerts its effects involves interaction with molecular targets such as DNA and enzymes. For instance, it can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it can interact with enzymes like caspases, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the methyl group at the 5-position.

    5-Methylimidazo[2,1-b][1,3]thiazole: Lacks the phenyl group at the 6-position.

    6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Contains an additional nitrogen atom in the ring structure.

Uniqueness

5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

CAS No.

51226-38-1

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-methyl-6-phenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H10N2S/c1-9-11(10-5-3-2-4-6-10)13-12-14(9)7-8-15-12/h2-8H,1H3

InChI Key

AYMDAFMHIPIUQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=CS2)C3=CC=CC=C3

Origin of Product

United States

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